
biuret reaction mechanism with peptide bonds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Biuret

Cat. No.: B089757 Get Quote

An In-Depth Technical Guide to the Biuret Reaction Mechanism with Peptide Bonds

Introduction
The Biuret test, first observed in 1833 and later rediscovered by Gustaw Piotrowski in 1857, is

a fundamental biochemical assay for detecting the presence of peptide bonds.[1][2] Its principle

is leveraged for the quantitative determination of protein concentration in a sample. This

colorimetric method relies on the reaction of copper(II) ions with peptide bonds in an alkaline

environment to form a characteristic purple-colored coordination complex.[3][4] The intensity of

the resulting color is directly proportional to the number of peptide bonds, and thus to the

protein concentration, which can be measured spectrophotometrically.[1][5] This guide provides

a detailed examination of the core mechanism, experimental protocols, and quantitative

aspects of the Biuret reaction, tailored for researchers, scientists, and drug development

professionals.

Core Reaction Mechanism
The Biuret reaction is a chemical test specific for molecules containing at least two peptide

bonds.[1][4] The reaction's name is a historical misnomer; it is named after the compound

biuret ( (H₂N-CO-)₂NH ), which gives a positive result because its structure contains bonds

analogous to peptide bonds.[1][2] The reagent itself does not contain biuret.[1]

The mechanism proceeds in a two-step process under alkaline conditions:

Alkaline Environment Preparation: A strong base, typically sodium hydroxide (NaOH) or

potassium hydroxide (KOH), is used to create a highly alkaline medium.[1] This high pH is
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crucial as it facilitates the deprotonation of the nitrogen atoms within the peptide bonds (-CO-

NH-) of the protein chain.[6] This deprotonation results in negatively charged nitrogen atoms

with available lone pair electrons.[2]

Formation of the Coordination Complex: In the second step, cupric ions (Cu²⁺) from the

Biuret reagent (typically copper(II) sulfate) are introduced. The Cu²⁺ ion acts as a central

metal ion and coordinates with the lone pair electrons of four nitrogen atoms from adjacent

peptide chains.[6][7] This results in the formation of a stable, tetradentate chelation complex.

[1] The formation of this copper-peptide complex causes a distinct change in the electron

orbitals of the Cu²⁺ ion, leading to the absorption of light at a wavelength of 540 nm and the

appearance of a characteristic mauve or purple color.[1][6]

The intensity of the purple color is directly proportional to the protein concentration, a

relationship described by the Beer-Lambert law.[1][3]
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Caption: Coordination of a Cu²⁺ ion with peptide bond nitrogens.

Quantitative Analysis
The Biuret method is a widely used technique for protein quantification. The absorbance of the

purple complex at its maximum wavelength (λmax), typically 540 nm, is measured using a
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spectrophotometer.[5][8] The method is most useful for samples with high protein

concentrations.[1]

Parameter Value Reference(s)

Wavelength of Max

Absorbance (λmax)
540 - 546 nm [1][5][9][10]

Typical Detection Range 0.5 - 10 g/L (or 5 - 160 mg/mL) [1][9]

Linearity Follows Beer-Lambert Law [1][3]

Incubation Time
30 - 60 minutes at room

temperature
[8][9][11]

Color Stability
Fades over time; measurement

should be prompt
[8]

Comparison with High-Sensitivity Variants
While simple, the Biuret test has relatively low sensitivity.[11] For more dilute samples, variants

like the Bicinchoninic Acid (BCA) assay and the Lowry assay are preferred. These methods are

extensions of the Biuret reaction; they capitalize on the secondary reaction where Cu²⁺ is

reduced to cuprous ion (Cu⁺) by certain amino acids (like tyrosine) and the peptide backbone

itself.[1] This Cu⁺ is then detected by a second reagent (BCA or Folin–Ciocalteu reagent) to

produce a much stronger color signal.[1]
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Assay Principle
Detection
Range
(mg/mL)

Key
Advantages

Key
Disadvantages

Biuret

Chelation of

Cu²⁺ with

peptide bonds.[5]

1 - 160

Simple, few

interfering

substances

(except

ammonia-based

buffers).[1][11]

Low sensitivity.

[11]

BCA

Cu⁺ (from Biuret

reaction)

chelates with

bicinchoninic

acid.[1]

0.0005 - 2

High sensitivity,

compatible with

most surfactants.

[1]

Sensitive to

reducing agents.

Lowry

Cu⁺ (from Biuret

reaction) reduces

Folin–Ciocalteu

reagent.[1]

0.005 - 2 High sensitivity.

Complex

procedure, many

interfering

substances.

Experimental Protocols
Accurate quantification requires a standardized protocol and the generation of a standard curve

using a protein of known concentration, such as bovine serum albumin (BSA).[8]

Preparation of Biuret Reagent
The Biuret reagent is composed of three key components:

Copper(II) Sulfate (CuSO₄·5H₂O): Provides the cupric ions for the reaction.

Sodium Hydroxide (NaOH): Creates the necessary alkaline environment.

Potassium Sodium Tartrate (KNaC₄H₄O₆·4H₂O): Acts as a chelating agent to stabilize the

cupric ions and prevent their precipitation as copper(II) hydroxide in the alkaline solution.[1]

[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://egyankosh.ac.in/bitstream/123456789/71248/1/Experiment-2.pdf
https://en.wikipedia.org/wiki/Biuret_test
https://www.jasco-global.com/solutions/protein-quantitation-using-a-uv-visible-spectrophotometer-biuret-method/
https://www.jasco-global.com/solutions/protein-quantitation-using-a-uv-visible-spectrophotometer-biuret-method/
https://en.wikipedia.org/wiki/Biuret_test
https://en.wikipedia.org/wiki/Biuret_test
https://en.wikipedia.org/wiki/Biuret_test
https://www.creative-proteomics.com/resource/protocol-for-biuret-protein-assay.htm
https://www.benchchem.com/product/b089757?utm_src=pdf-body
https://www.benchchem.com/product/b089757?utm_src=pdf-body
https://en.wikipedia.org/wiki/Biuret_test
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-biuret-method-431.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common formulation involves dissolving 1.5 g of CuSO₄·5H₂O and 6.0 g of

KNaC₄H₄O₆·4H₂O in 500 mL of distilled water. While stirring, 300 mL of 10% NaOH solution is

slowly added. The final volume is then brought to 1 liter with distilled water and stored in a

polyethylene bottle.[10]

Standard Assay Protocol
Prepare Standards: A series of protein standards are prepared from a stock solution of

known concentration (e.g., 10 mg/mL BSA). Dilutions are made to cover the expected linear

range of the assay (e.g., 1, 2, 4, 6, 8, 10 mg/mL).[8][10]

Sample Preparation: The unknown protein sample is diluted to fall within the concentration

range of the standard curve.[8] Turbid solutions should be clarified by centrifugation or

filtration.[9]

Reaction Setup:

Pipette 1.0 mL of each standard, the unknown sample, and a blank (distilled water) into

separate, clearly labeled test tubes.[10]

Add 4.0 mL of the prepared Biuret reagent to each tube.[5][10]

Mix the contents of each tube thoroughly (e.g., by vortexing or inversion).[8]

Incubation: Allow the tubes to stand at room temperature for 30 minutes for the color to

develop fully.[8][9][10]

Spectrophotometry:

Set the spectrophotometer to a wavelength of 540 nm.[8]

Zero the instrument using the blank solution.

Measure the absorbance of each standard and the unknown sample.

Data Analysis:

Plot a standard curve of absorbance versus protein concentration for the standards.
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Determine the protein concentration of the unknown sample by interpolating its

absorbance value on the standard curve.[8]
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Preparation

Reaction

Measurement & Analysis

1. Prepare Protein Standards
(e.g., BSA Dilutions)

2. Prepare Unknown Sample
(Dilute if necessary)

3. Prepare Biuret Reagent

4. Mix Samples/Standards
with Biuret Reagent

5. Incubate at Room Temp
(30 min)

6. Measure Absorbance
at 540 nm

7. Plot Standard Curve
(Abs vs. Concentration)
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Biuret Reaction
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Purple Complex
(Absorbance at 540 nm)
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BCA Assay:
2 BCA + Cu⁺ → Purple Complex

(Absorbance at 562 nm)

Lowry Assay:
Folin Reagent + Cu⁺ → Blue Complex
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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